molecular formula C22H23N5 B5324365 6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No.: B5324365
M. Wt: 357.5 g/mol
InChI Key: YFGUHYWOMGEAEG-UHFFFAOYSA-N
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Description

6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with a unique structure. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-2-27-11-10-17-18(12-23)21(26)22(14-24,15-25)20(19(17)13-27)9-8-16-6-4-3-5-7-16/h3-7,10,19-20H,2,8-9,11,13,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGUHYWOMGEAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Amino Group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.

    Addition of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation or other suitable alkylation methods.

    Formation of the Tricarbonitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline derivatives.

    Reduction: This can reduce nitro groups to amino groups or reduce double bonds.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield fully saturated isoquinoline derivatives.

Scientific Research Applications

6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-ethyl-8-(2-phenylethyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: This compound has a similar structure but differs in the degree of hydrogenation.

    6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-dicarbonitrile: This compound has one less cyano group.

Uniqueness

6-amino-2-ethyl-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is unique due to its specific substitution pattern and the presence of three cyano groups, which can significantly influence its chemical reactivity and biological activity.

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